N-[(2-chlorophenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide - 1207013-91-9

N-[(2-chlorophenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide

Catalog Number: EVT-2836419
CAS Number: 1207013-91-9
Molecular Formula: C24H25ClN6O
Molecular Weight: 448.96
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2,2,2-trifluoro-N-[(1R,2S)-1-{[1-(4-fluorophenyl)-1H-indazol-5-yl]oxy}-1-(3-methoxyphenyl)-2-propanyl]acetamide (AZD-5423)

Compound Description: AZD-5423 is a novel glucocorticoid receptor agonist being investigated for the treatment of asthma and chronic obstructive pulmonary disease. [] It exhibits improved absorption compared to its Form A counterpart after inhalation. []

Relevance: While not sharing the core pyrimidine structure of N-(4-bromo-2-fluorophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide, AZD-5423 highlights the recurring presence of a 4-fluorophenyl moiety in medicinal chemistry, often incorporated for its influence on drug properties. Both compounds also feature an acetamide group, a common pharmacophore in drug design. []

2-[4-(2-Chlorobenzyl)-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluorophenyl)acetamide

Compound Description: This compound features an intramolecular C—H⋯O hydrogen bond which influences its conformation. [] Notably, it showcases a disordered 2-chlorobenzyl group. []

Relevance: This molecule, like N-(4-bromo-2-fluorophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide, contains both a 4-fluorophenyl group and an acetamide group, emphasizing their recurring use in diverse chemical structures with potential biological activities. []

2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide

Compound Description: The crystal structure of this compound reveals interesting features like the dihedral angles between its imidazole, fluorophenyl, and pyridine rings. [] Its stability is attributed to intermolecular N—H⋯N hydrogen bonding and intramolecular C—H⋯O hydrogen interactions. []

Relevance: This compound showcases multiple 4-fluorophenyl groups, similar to N-(4-bromo-2-fluorophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide, highlighting the prevalence of this substitution pattern in medicinal chemistry. Both compounds also incorporate an acetamide functional group. []

N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide

Compound Description: This molecule is characterized by a short intramolecular S⋯O contact and a distinct dihedral angle between its thiadiazole and benzene rings. [] Its crystal structure is stabilized by a network of N—H⋯O and C—H⋯O hydrogen bonds. []

Relevance: This compound shares the 4-fluorophenyl and acetamide moieties with N-(4-bromo-2-fluorophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide. Additionally, both compounds contain a heterocyclic ring system, though differing in specific ring structures (thiadiazole versus pyrimidine). []

4-tert-Butyl-N-(2-fluorophenyl)-5- (1H-1,2,4-triazol-1-yl)-thiazol-2-amine

Compound Description: This compound, synthesized by reacting 1-bromo-3,3-dime- thyl-1- (1H-1,2,4-triazol-1-yl)butan-2-one with 1-(2-fluorophenyl)thiourea, displays promising antitumor activity against the Hela cell line with an IC50 of 0.122 μmol/mL. []

Relevance: This molecule highlights the utilization of a fluorophenyl group in antitumor drug design, although the fluorine position differs from N-(4-bromo-2-fluorophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide (2-fluorophenyl versus 4-bromo-2-fluorophenyl). This variation underscores the potential for exploring different substitution patterns on the phenyl ring for optimizing biological activity. []

N-(4-Fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide (3c)

Compound Description: 3c demonstrates potent and specific binding to the proMMP-9 hemopexin-like domain with a Kd of 320 nM. [] It inhibits MMP-9 homodimerization, preventing the association of proMMP-9 with α4β1 integrin and CD44, ultimately disrupting EGFR signaling and reducing cancer cell migration. []

Relevance: This compound shares the 4-fluorophenyl and amide moieties with N-(4-bromo-2-fluorophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide. Notably, both compounds feature a heterocyclic ring system connected to the amide nitrogen, although the specific ring structures differ. []

2‐(4‐{[3‐(4‐fluorophenyl)‐1,2,4‐oxadiazol‐5‐yl]methyl})‐1‐piperazinyl)‐N‐(4‐methylphenyl)acetamide (7)

Compound Description: Identified as a potent antiviral agent through a high-throughput screen, compound 7 targets the phosphatidylinositol (4,5)‐bisphosphate binding pocket of the HIV‐1 matrix protein. [] It disrupts MA-PI(4,5)P2 interaction and exhibits broad-spectrum anti-HIV activity against group M isolates. []

Relevance: Like N-(4-bromo-2-fluorophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide, compound 7 features a 4-fluorophenyl group as a key structural element. Although not directly comparable in overall structure, both compounds exemplify the incorporation of 4-fluorophenyl within diverse scaffolds for targeting different biological processes. []

N-(4-[18F]fluorobenzyl)-N-methyl-2-(7-methyl-8-oxo-2-phenyl-7,8-dihydro-9H-purin-9-yl)acetamide ([18F]5)

Compound Description: [18F]5 is a novel radiotracer developed for positron emission tomography (PET) imaging of translocator protein (18 kDa) (TSPO) in the brain. [] It displays high in vitro binding affinity for TSPO (Ki = 0.70 nM) and improved in vivo stability compared to its [18F]fluoroethyl predecessor. [] PET studies in ischemic rat brains show promising results, with high binding potential and uptake ratios. []

Relevance: [18F]5 highlights the significance of fluorine substitution, particularly with the [18F] isotope for PET imaging applications. It shares the acetamide functional group and a fluorobenzyl motif with N-(4-bromo-2-fluorophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide, demonstrating the versatility of these functionalities in diverse chemical structures. []

N-(3-fluoro-4-((2-(3-hydroxyazetidine-1-carboxamido)pyridin-4-yl)oxy)phenyl)-1-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (LAH-1)

Compound Description: LAH-1 is a potent c-Met inhibitor with nanomolar activity against MET kinase. [] It exhibits promising antiproliferative activity, particularly against EBC-1 cells. [] Mechanistic studies demonstrate its ability to modulate the HGF/c-Met pathway, induce apoptosis, and inhibit colony formation, cell migration, and invasion. []

Relevance: LAH-1, like N-(4-bromo-2-fluorophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide, features two distinct 4-fluorophenyl moieties. This structural similarity emphasizes the importance of this substituent in designing compounds with anticancer activity, particularly those targeting specific kinases. []

N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine (ZD6474)

Compound Description: ZD6474 is a potent, orally active tyrosine kinase inhibitor that targets vascular endothelial growth factor receptor 2 (VEGFR2) with high affinity (IC50 = 40 nM). [] It demonstrates additional activity against VEGFR3, EGFR, and exhibits selectivity over a range of other kinases. [] ZD6474 effectively inhibits VEGF-stimulated endothelial cell proliferation (IC50 = 60 nM) and exhibits antitumor activity in various xenograft models. [, ]

Relevance: ZD6474 and N-(4-bromo-2-fluorophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide share a common 4-bromo-2-fluorophenyl group attached to a nitrogen atom, highlighting this specific substitution pattern's potential relevance in designing kinase inhibitors. [, ]

N-tert-butyl-2-[2-(6-11C-methoxypyridine-2-yl)-6-[3-(morpholin-4-yl)propoxy]-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl]acetamide (11C-TASP699)

Compound Description: 11C-TASP699 is a novel radioligand designed for visualizing vasopressin 1B receptors (V1BRs) using PET imaging. [] It exhibits high binding affinity for human V1BRs (IC50 = 0.165 nM) and excellent selectivity over other targets. [] PET studies in monkeys demonstrate high pituitary uptake and superior image contrast compared to a predecessor radioligand. []

Relevance: While structurally distinct from N-(4-bromo-2-fluorophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide, 11C-TASP699 emphasizes the importance of incorporating radiolabels, particularly carbon-11, for developing PET imaging agents. Both compounds feature an acetamide functional group within their structures. []

N-(2,6-dimethylphenyl)-2-[N-(2-furylmethyl)(4-(1,2,3,4-tetraazolyl)phenyl)carbonylamino]-2-(4-hydroxy-3-methoxyphenyl)acetamide (966791)

Compound Description: 966791 is a competitive inhibitor of autotaxin (ATX) and exhibits anticancer activity by reducing tumor cell invasion and metastasis in both in vitro and in vivo models. [] It inhibits ATX-mediated hydrolysis of FS-3 and p-nitrophenyl thymidine 5′-monophosphate, but not nucleotide pyrophosphatase/phosphodiesterase enzymes NPP6 and NPP7. []

Relevance: Although structurally dissimilar to N-(4-bromo-2-fluorophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide, 966791 provides an example of how modifications to the acetamide core can be used to target different biological pathways relevant to cancer. []

(R)-N-(4-(6-(4-(1-(4-fluorophenyl)ethyl)piperazin-1-yl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide (16p, AMG 628)

Compound Description: 16p is a potent antagonist of the vanilloid 1 receptor (TRPV1) with excellent aqueous solubility and a favorable pharmacokinetic profile. [] It effectively blocks TRPV1-mediated responses in vivo, showing efficacy in reducing capsaicin-induced flinch and thermal hyperalgesia in rat models. []

N-(4-fluorophenyl)-N-(1-methylethyl)-2-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy]acetamide (Flufenacet)

Compound Description: Flufenacet is a herbicide that has been found to indirectly reduce serum thyroxine (T4) levels in rats. [] This effect is mediated by chemical stimulation of hepatic metabolism and enhanced excretion of T4, primarily through an increase in hepatic uridine glucuronosyl transferase activity. []

Relevance: Flufenacet belongs to the acetamide class of compounds, similar to N-(4-bromo-2-fluorophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide, demonstrating the diverse applications of this chemical group beyond pharmaceutical settings. The presence of a 4-fluorophenyl group in Flufenacet further highlights the frequent use of this structural motif in various chemical contexts. []

N-(4-Fluorophenyl)-N-(1-methylethyl)-2-[[5-(trifluoromethyl)-1,3, 4-thiadiazol-2-yl]oxy]acetamide (FOE 5043)

Compound Description: FOE 5043 is an acetanilide-type herbicide that indirectly lowers circulating thyroxine levels by inducing hepatic thyroid hormone metabolism. [] It increases the clearance of T4 from serum, enhances bile flow, and elevates the hepatic uptake and biliary excretion of T4. [] FOE 5043 has no direct effect on thyroid or pituitary function. []

Relevance: This compound, like N-(4-bromo-2-fluorophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide, belongs to the acetamide class and also contains a fluorophenyl group (4-fluorophenyl in FOE 5043). [] The presence of these common structural features within compounds with varying biological activities underscores their significance in medicinal and agricultural chemistry.

N-(2-fluoro-4-{[2-({[4-(4-methylpiperazin-1-yl)piperidin-1-yl]carbonyl}amino)pyridin-4-yl]oxy}phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

Compound Description: This compound, in combination with 4-(3-chloro-4-{[(cyclopropylamino)carbonyl]amino}phenoxy)-7-methoxy-6-quinolinocarboxamide, demonstrates potent anticancer activity against various tumor types. [, ] The combination exhibits superior efficacy compared to individual administration of either compound. [, ]

Relevance: This compound highlights the presence of two 4-fluorophenyl moieties within a complex structure, similar to LAH-1 and N-(4-bromo-2-fluorophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide. This reinforces the potential significance of the 4-fluorophenyl group in designing anticancer agents. [, ]

N-tert-butyl-2-[2-(3-methoxyphenyl)-6-[3-(morpholin-4-yl)propoxy]-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl]acetamide (TASP0434299)

Compound Description: TASP0434299 is a novel pyridopyrimidin-4-one derivative identified as a potential radioligand for the arginine vasopressin 1B receptor (V1B). [] It displays high affinity for both human and rat V1B receptors and potent antagonistic activity at the human V1B receptor. [] Radiolabeled TASP0434299 enables the quantification of V1B receptors both in vitro and in vivo, serving as a valuable tool for drug development and monitoring V1B receptor levels in various conditions. []

Relevance: Although structurally distinct from N-(4-bromo-2-fluorophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide, TASP0434299 exemplifies the use of a pyrimidine ring system in designing compounds for pharmacological applications, showcasing the versatility of this heterocycle in targeting different receptors. []

Properties

CAS Number

1207013-91-9

Product Name

N-[(2-chlorophenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-(4-piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide

Molecular Formula

C24H25ClN6O

Molecular Weight

448.96

InChI

InChI=1S/C24H25ClN6O/c25-18-9-3-2-8-17(18)16-26-22(32)13-12-21-28-29-24-23(30-14-6-1-7-15-30)27-19-10-4-5-11-20(19)31(21)24/h2-5,8-11H,1,6-7,12-16H2,(H,26,32)

InChI Key

JTWPANIMARYEJH-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3N4C2=NN=C4CCC(=O)NCC5=CC=CC=C5Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.